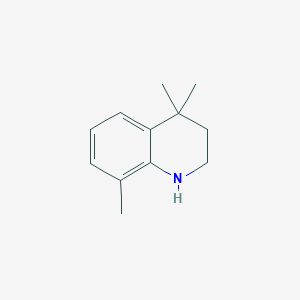

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It is a bicyclic compound that contains a quinoline ring and a cyclohexane ring. The compound is also known as THQ or TMTQ. It has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Antioxidant Properties

Tetrahydroquinoline derivatives are known for their antioxidant capabilities. They can function as powerful antioxidants against oxidative damage, which is significantly helpful in neuroprotection against diseases like Parkinsonism .

Corrosion Inhibition

These compounds serve as corrosion inhibitors, providing protection against corrosion in various industrial applications .

Dye Industry

Tetrahydroquinoline is an active component in various dyes, indicating its role in colorant synthesis and dye manufacturing .

Neuroprotective Effects

Studies have shown that tetrahydroquinoline derivatives can have neuroprotective effects, potentially alleviating conditions such as Parkinson’s disease by affecting the functioning of the antioxidant system and reducing oxidative stress parameters .

Mechanism of Action

Target of Action

The primary targets of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline are the antioxidant defense system, NADPH-generating enzymes, and chaperones . These targets play a crucial role in neurodegenerative disorders like Parkinson’s disease .

Mode of Action

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline interacts with its targets by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis . This results in a significant decrease in oxidative stress .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation. It enhances the redox status in tissues, which is linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function . It also leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Pharmacokinetics

Its effectiveness in experimental models suggests it has suitable bioavailability .

Result of Action

The molecular and cellular effects of 4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline’s action include a decrease in the mRNA content of proinflammatory cytokines and myeloperoxidase activity, and a drop in the expression of the factor NF-κB . These alterations promote an improvement in motor coordination scores and increased tyrosine hydroxylase levels .

Action Environment

It’s worth noting that the compound’s effectiveness may vary depending on the specific conditions of the environment in which it is used .

properties

IUPAC Name |

4,4,8-trimethyl-2,3-dihydro-1H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-4-6-10-11(9)13-8-7-12(10,2)3/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUQVIBNXOFWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCN2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]prop-2-enamide](/img/structure/B2972801.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2972804.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2972811.png)

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)